![molecular formula C24H38O B14277381 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL CAS No. 138435-21-9](/img/structure/B14277381.png)
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a cyclobutanol moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL typically involves multiple steps, including the formation of the cyclohexyl and phenyl groups, followed by their attachment to the cyclobutanol moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, while in industry, it could be used in the development of new materials or as a chemical intermediate .
Wirkmechanismus
The mechanism of action of 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL can be compared with similar compounds such as trans-1-heptyl-4-(4-nonanoylphenyl)cyclohexane. While both compounds share structural similarities, this compound has unique properties that make it distinct.
Eigenschaften
CAS-Nummer |
138435-21-9 |
|---|---|
Molekularformel |
C24H38O |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
1-[4-(4-heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C24H38O/c1-3-4-5-6-7-8-20-9-11-21(12-10-20)22-13-15-23(16-14-22)24(25)18-17-19(24)2/h13-16,19-21,25H,3-12,17-18H2,1-2H3 |
InChI-Schlüssel |
ARWLEBMWXBLHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3(CCC3C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


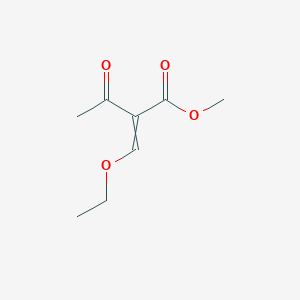
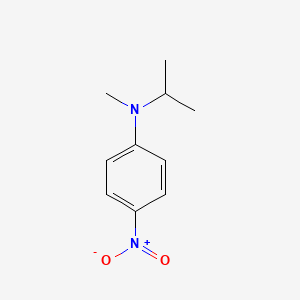

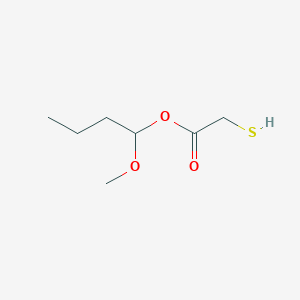
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
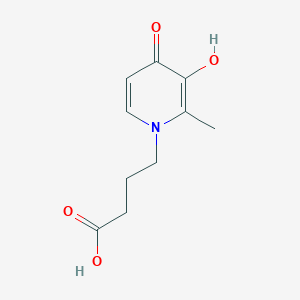
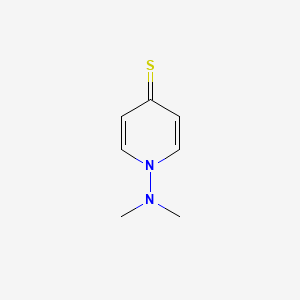
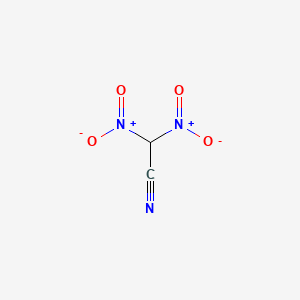

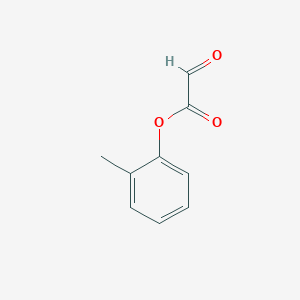
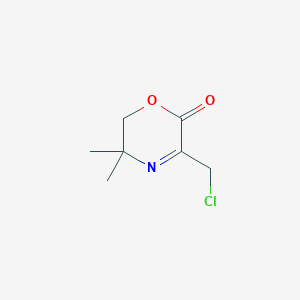

![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
